molecular formula C16H14N2OS2 B2423541 N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-06-9

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2423541
CAS No.: 896355-06-9
M. Wt: 314.42
InChI Key: PTGFRJULNLCTNS-UHFFFAOYSA-N
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Description

Compounds with a benzothiazole core, such as N-(6-methoxybenzo[d]thiazol-2-yl)benzamide , are often used in medicinal chemistry due to their diverse biological activities . They can exhibit anti-cancer activity against various cancer cell lines .


Synthesis Analysis

While the specific synthesis of “N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is not available, similar compounds, such as isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide is 284.33 .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including variants like 3-methyl-N-(thiazol-2-yl) benzamide, have been studied for their gelation behavior. These compounds exhibit gelation towards ethanol/water and methanol/water mixtures. Their gelation properties are influenced by methyl functionality and non-covalent interactions, which are crucial for their potential applications in materials science (Yadav & Ballabh, 2020).

Anticancer Activity

Some N-(thiazol-2-yl)benzamide derivatives have shown promising results in anticancer studies. These compounds were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity, and in some cases, even outperforming reference drugs (Ravinaik et al., 2021).

Synthesis and Complex Formation

Studies on the synthesis of thiadiazolobenzamide, which is structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have led to the formation of new compounds and complexes with metals like Ni and Pd. These complexes have been characterized and analyzed for various properties (Adhami et al., 2012).

Antifungal Agents

Some benzamide derivatives with thiazole groups have been studied for their potential as antifungal agents. These compounds exhibited significant activity against various fungal strains, indicating their potential in medical and agricultural applications (Narayana et al., 2004).

Inhibitors of Stearoyl-CoA Desaturase-1

Certain benzamide derivatives with thiazole groups have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These compounds have shown potential in influencing metabolic processes and could have therapeutic applications (Uto et al., 2009).

Anti-inflammatory Activity

Studies have shown that some thiazole-based benzamide derivatives possess anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory drugs (Lynch et al., 2006).

Antibacterial Agents

A number of thiazole-benzamide derivatives have been tested for their antibacterial properties, with several compounds showing promising results against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This research paves the way for the development of new antibacterial agents (Palkar et al., 2017).

Future Directions

The future directions in the study of similar compounds involve further biological testing in in vivo models . These compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFRJULNLCTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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